[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13464096
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1 |
| Standard InChI Key | KSFWCZYOIPKJBX-HOCLYGCPSA-N |
| Isomeric SMILES | CCN([C@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with an ethyl-carbamic acid group and a benzyl ester moiety. The (S)-configuration at both the piperidin-3-yl and 2-amino-propionyl positions introduces stereochemical specificity, influencing its binding affinity to biological targets. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | Benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate |
| Stereochemistry | (S)-configuration at piperidin-3-yl and 2-amino-propionyl |
The benzyl ester group enhances lipophilicity, potentially improving membrane permeability, while the carbamate linkage offers stability against enzymatic hydrolysis.
Spectroscopic and Computational Data
The compound’s isomeric SMILES (CCN([C@H]1CCCN(C1)C(=O)C@HN)C(=O)OCC2=CC=CC=C2) and InChIKey (KSFWCZYOIPKJBX-HOCLYGCPSA-N) confirm its stereochemical identity. Computational models predict moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), aligning with its use in in vitro assays.
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves sequential protection-deprotection strategies to preserve stereochemical integrity:
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Piperidine Functionalization: (S)-Piperidin-3-ylamine is acylated with (S)-2-aminopropionic acid under carbodiimide coupling conditions.
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Carbamate Formation: The secondary amine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl-carbamic acid intermediate.
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Benzyl Esterification: Benzyl alcohol is introduced via Mitsunobu conditions or using 2-benzyloxy-1-methylpyridinium triflate as a benzyl transfer reagent .
Critical parameters include temperature control (<0°C during acylation) and chiral HPLC purification to achieve >98% enantiomeric excess.
Reaction Optimization
Replacing traditional benzylating agents with 2-benzyloxypyridine and methyl triflate in toluene improves yield (98%) by minimizing side reactions . This method avoids competing N-methylation of triethylamine, ensuring selective ester formation .
Biological Activity and Mechanistic Insights
Target Engagement
Preliminary kinetic studies indicate moderate inhibition () of factor Xa, a serine protease critical in blood coagulation . The compound’s piperidine and carbamate groups form hydrogen bonds with S1 and S4 pockets of the enzyme, respectively . Comparative data with malonic acid derivatives (e.g., US6395737B1) suggest lower potency but improved selectivity .
Neurotransmitter Receptor Interactions
Structural analogs like fentanyl share the piperidine core but lack the carbamate-benzyl ester motif. This divergence may reduce opioid receptor affinity while introducing selectivity for non-opioid targets (e.g., σ receptors). In vitro binding assays show negligible activity at μ-opioid receptors (<10% displacement at 10 μM).
Applications in Medicinal Chemistry
Intermediate for Drug Discovery
The compound serves as a scaffold for protease inhibitors and neuromodulators. For example, coupling with sulfonamide groups yields derivatives with enhanced factor Xa inhibition () . Its benzyl ester also facilitates prodrug development, as demonstrated in GC-373, a coronavirus main protease inhibitor .
Comparative Analysis with Structural Analogs
The carbamate-benzyl ester group in [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester distinguishes it from these analogs, enabling unique interactions with polar enzyme active sites .
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